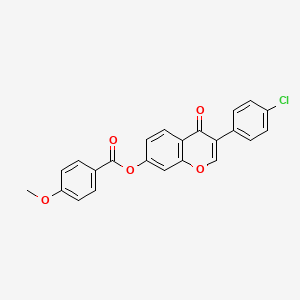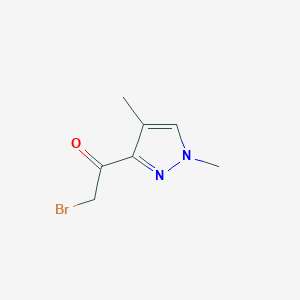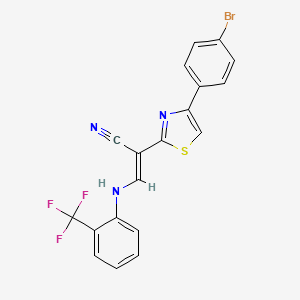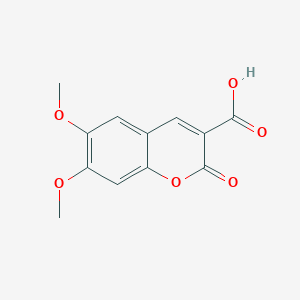
3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl 4-methoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl 4-methoxybenzoate is a synthetic organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a 4-chlorophenyl group, a chromen-4-one core, and a 4-methoxybenzoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl 4-methoxybenzoate typically involves a multi-step process
Preparation of Chromen-4-one Core: The chromen-4-one core can be synthesized via a condensation reaction between salicylaldehyde and an appropriate β-ketoester under basic conditions.
Introduction of 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced through a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and an aluminum chloride catalyst.
Formation of 4-Methoxybenzoate Ester: The final step involves the esterification of the chromen-4-one derivative with 4-methoxybenzoic acid using a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl 4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The chromen-4-one core can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the chromen-4-one core can be reduced to form hydroxy derivatives.
Substitution: The 4-chlorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom in the 4-chlorophenyl group.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Amino or thio derivatives.
Wissenschaftliche Forschungsanwendungen
3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl 4-methoxybenzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential anti-inflammatory, anticancer, and antiviral properties.
Industry: Utilized in the development of advanced materials with specific optical or electronic properties.
Wirkmechanismus
The mechanism of action of 3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl 4-methoxybenzoate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The chromen-4-one core is known to interact with various biological pathways, potentially leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl benzoate: Similar structure but lacks the methoxy group on the benzoate ester.
3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl 4-methoxybenzoate: Similar structure but with a bromine atom instead of chlorine.
3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl 4-hydroxybenzoate: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl 4-methoxybenzoate is unique due to the presence of both the 4-chlorophenyl group and the 4-methoxybenzoate ester, which may confer specific chemical and biological properties not found in similar compounds. These structural features can influence its reactivity, solubility, and interaction with biological targets.
Eigenschaften
IUPAC Name |
[3-(4-chlorophenyl)-4-oxochromen-7-yl] 4-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClO5/c1-27-17-8-4-15(5-9-17)23(26)29-18-10-11-19-21(12-18)28-13-20(22(19)25)14-2-6-16(24)7-3-14/h2-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCPKROWCWQXDKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[1-(3,4-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl](4-methylphenyl)amine](/img/structure/B2873887.png)
![2-[(4-chlorophenyl)amino]-N-ethylpyridine-3-sulfonamide](/img/structure/B2873889.png)
![[3-Ethyl-5-(iodomethyl)oxolan-3-yl]methanol](/img/structure/B2873892.png)
![[1-(2-Amino-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester](/img/structure/B2873893.png)
![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(6-ethoxy-1,3-benzothiazol-2-yl)piperidine-3-carboxamide](/img/structure/B2873896.png)
![Ethyl 2-(4-(2-(benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)-2-oxoacetate](/img/structure/B2873897.png)


![4-{[1-(2-bromo-5-methoxybenzoyl)piperidin-3-yl]oxy}pyridine](/img/structure/B2873901.png)
![N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]pyridine-3-sulfonamide](/img/structure/B2873902.png)
![2-({5-cyclopentyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(3-methylphenyl)acetamide](/img/structure/B2873904.png)


![3-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidine-1-carbonyl]-1H-pyrazin-2-one](/img/structure/B2873909.png)
